Autophinib
Overview
Description
Autophinib is a potent autophagy inhibitor with a novel chemotype . It has IC50 values of 90 and 40 nM for autophagy in starvation-induced autophagy assay and rapamycin-induced autophagy assay, respectively . The IC50 value for Vps34 is 19 nM in vitro .
Physical And Chemical Properties Analysis
Autophinib has a molecular weight of 346.73 g/mol . Its molecular formula is C14H11ClN6O3 . It is insoluble in water and ethanol .Scientific Research Applications
1. Skin Regeneration Induced by Mechanical Stretch During Tissue Expansion
- Application Summary: Autophinib is used in a study to explore the effects of autophagy on skin regeneration during tissue expansion. The expanded rat scalps were treated with DMSO (control), rapamycin, rapamycin and autophinib (rapamycin + autophinib), or autophinib .
- Methods of Application: A rat scalp expansion model was established to provide a stable expanded skin response to mechanical stretch. Autophagy levels at different time points (6, 12, 24, 48, and 72 h after the last expansion) were detected via western blotting .
- Results: The autophagic flux reached its highest level 48 h after tissue expansion. Activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion .
2. Inhibiting Cytoprotective Autophagy in Cancer Therapy
- Application Summary: Autophinib is a novel potent VPS34 inhibitor discovered by phenotypic screening to monitor small molecules that induce autophagy damage .
3. Autophagy Modulation in Tissue Expansion
- Application Summary: This study reveals that mechanical stretch-induced skin regeneration during tissue expansion is accompanied by autophagy induction . Autophagy modulation may be a promising therapeutic strategy for improving the efficiency of tissue expansion and preventing the incidence of the complication of skin necrosis in clinical applications .
- Methods of Application: Autophagy activities in the expanded skin were modulated using Autophinib (which inhibits autophagy) and rapamycin (which promotes autophagy) .
- Results: Activating autophagy accelerated skin regeneration during tissue expansion by enhancing the proliferation and number of epidermal basal and hair follicle stem cells, reducing apoptosis, improving angiogenesis, and promoting collagen synthesis and growth factor secretion . Conversely, inhibition of autophagy impaired skin regeneration during tissue expansion and even increased the risk of necrosis in the expanded skin .
4. Inhibiting Cytoprotective Autophagy in Cancer Therapy
- Application Summary: Autophagy has a dual role in cancer, promoting survival or inhibiting proliferation depending on the different contexts and stages of cancers . The development of specific inhibitors targeting cytoprotective autophagy with potential clinical application becomes an urgent problem to be solved .
5. Enhancing the Cytotoxicity and Anti-Angiogenic Ability of Anlotinib
- Application Summary: Inhibiting autophagy enhances the cytotoxicity and anti-angiogenic ability of anlotinib, a multi-target tyrosine kinase inhibitor used to treat various types of cancers .
- Results: Co-administration of anlotinib and a cytoprotective autophagy inhibitor reduces VEGFA levels in the tumor supernatant even more, compared with anlotinib or the inhibitor treatment alone .
6. Combination Treatment with an Autophagy Inducer and Inhibitor
- Application Summary: A number of agents in development and even clinical drugs for cancer treatment have cytoprotective autophagy effects that contribute to drug resistance . Combination treatment with an autophagy inducer and inhibitor is a good opportunity for discovery and development of more novel and effective therapeutic approaches for cancer treatment .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-(4-nitrophenoxy)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O3/c1-8-6-13(20-19-8)17-12-7-11(15)16-14(18-12)24-10-4-2-9(3-5-10)21(22)23/h2-7H,1H3,(H2,16,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUMAXLRGBKFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Autophinib |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.